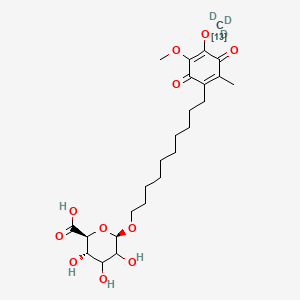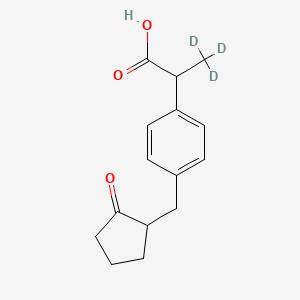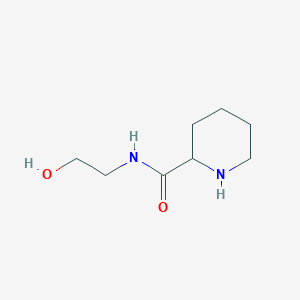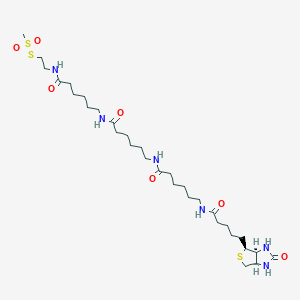
2-Propylphenol, isopropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylphenol, isopropyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups This particular compound features a propyl group attached to a phenol ring, with an isopropyl group connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2-Propylphenol, isopropyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be derived from 2-Propylphenol, and the alkyl halide can be isopropyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
化学反応の分析
Types of Reactions: 2-Propylphenol, isopropyl ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers are stable under reducing conditions and do not typically undergo reduction.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Strong acids like HI or HBr.
Major Products:
Oxidation: Formation of peroxides.
Substitution: Formation of 2-Propylphenol and isopropyl halide .
科学的研究の応用
2-Propylphenol, isopropyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Studied for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
作用機序
The mechanism of action of 2-Propylphenol, isopropyl ether involves its interaction with molecular targets such as enzymes and receptors. The ether linkage provides stability and resistance to metabolic degradation, allowing the compound to exert its effects over a prolonged period. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application and context of use .
類似化合物との比較
2-Isopropylphenol: Similar structure but lacks the ether linkage.
2-Propylphenol: Similar structure but lacks the isopropyl ether group.
Isopropyl methyl ether: Similar ether linkage but different alkyl groups.
Uniqueness: 2-Propylphenol, isopropyl ether is unique due to its combination of a phenolic group and an ether linkage, providing a balance of stability and reactivity. This makes it suitable for various applications where other ethers or phenols may not be as effective .
特性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
1-propan-2-yloxy-2-propylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
InChIキー |
LEVJAFQJMRYDEO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC=C1OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)







![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)



